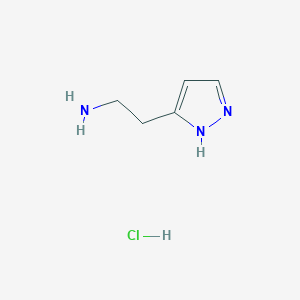
2-(3-Pyrazolyl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ベタゾール塩酸塩は、ガストラミンまたはヒスタログとしても知られており、ヒスタミンH2受容体アゴニストです。主に、胃液分泌活性の最大産生を調べるための胃刺激薬として使用されます。 この化合物はヒスタミンの合成アナログであり、H2受容体に対する特異性と副作用の低さからヒスタミンよりも好まれます .
作用機序
ベタゾール塩酸塩は、ヒスタミンH2受容体アゴニストとして作用します。これは、胃酸分泌の仲介役であるH2受容体に結合します。この結合により、産生される胃酸の量が上昇します。 このメカニズムには、アデニル酸シクラーゼの活性化が含まれ、サイクリックAMPレベルの上昇とそれに続くタンパク質キナーゼAの活性化につながり、胃酸の分泌を刺激します .
生化学分析
Biochemical Properties
Betazole dihydrochloride interacts with the histamine H2 receptor, a protein that mediates gastric acid secretion . As a histamine analogue, Betazole dihydrochloride binds to this receptor, producing the same effects as histamine . This interaction stimulates the production of gastric acid, thereby playing a crucial role in various biochemical reactions .
Cellular Effects
Betazole dihydrochloride influences cell function by binding to the histamine H2 receptor, which is a mediator of gastric acid secretion . This binding interaction triggers a series of cellular processes that result in the production of gastric acid . The impact of Betazole dihydrochloride on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role in stimulating gastric acid secretion .
Molecular Mechanism
The molecular mechanism of Betazole dihydrochloride involves its binding interaction with the histamine H2 receptor . As a histamine analogue, it produces the same effects as histamine . When Betazole dihydrochloride binds to the H2 receptor, it triggers a series of molecular events that result in an increase in the volume of gastric acid produced .
Temporal Effects in Laboratory Settings
The temporal effects of Betazole dihydrochloride in laboratory settings are primarily related to its role in stimulating gastric acid secretion
Metabolic Pathways
The metabolic pathways involving Betazole dihydrochloride are primarily related to its role as a histamine H2 receptor agonist
準備方法
ベタゾール塩酸塩は、さまざまな合成経路で合成できます。一般的な方法の1つは、1H-ピラゾール-3-エタンアミンと塩酸を反応させて塩酸塩を形成させることです。 反応条件は通常、エタノールや水などの溶媒の使用を伴い、室温で行われます .
ベタゾール塩酸塩の工業生産方法は、多くの場合、連続フローシステムの使用を含みます。ω-トランスアミナーゼ、アルコール脱水素酵素、水生成NADHオキシダーゼを組み合わせて、インサイチュコファクターリサイクルを行うワンポット生触媒システムが開発されました。 この方法は、高い変換率を示し、環境に優しいです .
化学反応の分析
ベタゾール塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: ベタゾールは、酸化されて対応する酸化物を生成できます。
還元: 還元反応は、ベタゾールを還元型に変換できます。
置換: ベタゾールは、置換反応を起こし、官能基が他の基に置換されることがあります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学的研究の応用
ベタゾール塩酸塩は、科学研究において幅広い用途があります。
化学: さまざまな化学反応や合成プロセスで試薬として使用されます。
生物学: ベタゾールは、ヒスタミンとそのアナログが生物系に及ぼす影響を研究するために使用されます。
類似化合物との比較
ベタゾール塩酸塩は、H2受容体に対する特異性と、ヒスタミンに比べて副作用が少ないため、ユニークです。類似の化合物には、以下のようなものがあります。
ヒスタミン: 胃酸分泌を刺激する天然化合物ですが、副作用が多いです。
ニザチジン: 胃酸分泌を抑制するために使用されるH2受容体拮抗薬。
シメチジン: ニザチジンと同様の効果を持つ別のH2受容体拮抗薬.
特性
CAS番号 |
138-92-1 |
|---|---|
分子式 |
C5H10ClN3 |
分子量 |
147.60 g/mol |
IUPAC名 |
2-(1H-pyrazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2,(H,7,8);1H |
InChIキー |
HLJRAERMLKNULP-UHFFFAOYSA-N |
SMILES |
C1=C(NN=C1)CCN.Cl.Cl |
正規SMILES |
C1=C(NN=C1)CCN.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
138-92-1 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
105-20-4 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ametazole Betazole Betazole Dihydrochloride Betazole Monohydrochloride Dihydrochloride, Betazole Histalog Lilly 96791 Monohydrochloride, Betazole |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















